molecular formula C15H14N2O5S B12750753 Oxcarbazepine alcohol sulfate CAS No. 773032-57-8

Oxcarbazepine alcohol sulfate

Cat. No.: B12750753
CAS No.: 773032-57-8
M. Wt: 334.3 g/mol
InChI Key: DQCMJSSQBFEDHL-UHFFFAOYSA-N
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Description

Oxcarbazepine alcohol sulfate is a derivative of oxcarbazepine, a well-known anticonvulsant medication used primarily to treat epilepsy. This compound is characterized by the presence of an alcohol and sulfate group, which may influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxcarbazepine alcohol sulfate typically involves the modification of oxcarbazepine. One common method is the reduction of oxcarbazepine to form oxcarbazepine alcohol, followed by sulfation to introduce the sulfate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The sulfation step often involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxcarbazepine alcohol sulfate can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfate group can be reduced under specific conditions.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield oxcarbazepine ketone sulfate, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Introduction to Oxcarbazepine Alcohol Sulfate

This compound is a derivative of oxcarbazepine, a medication primarily used in the treatment of epilepsy and bipolar disorder. Its unique chemical structure allows for various applications in the medical field, particularly concerning neurological disorders and alcohol dependence. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Efficacy in Seizure Management

Oxcarbazepine is approved for the treatment of partial seizures in adults and children. Clinical trials have demonstrated its efficacy as both monotherapy and adjunctive therapy. A review of 14 controlled studies indicated that oxcarbazepine effectively reduced seizure frequency with a tolerable side effect profile .

Data Table: Efficacy of Oxcarbazepine in Seizure Control

Study TypeSample SizeTreatment DurationEfficacy Rate (%)
Monotherapy Trials1524Varies60-70
Adjunctive Therapy50012 weeks50-65
Pediatric Studies13824 weeks55-68

Safety Profile

The safety profile of oxcarbazepine has been extensively documented. Common adverse effects include dizziness, somnolence, and headache, which are generally dose-related . Notably, oxcarbazepine does not exhibit significant drug interactions with alcohol, making it a viable option for patients with a history of alcohol use.

Clinical Trials on Relapse Prevention

Recent studies have investigated the application of oxcarbazepine for relapse prevention in alcohol-dependent patients. A pilot study compared oxcarbazepine with acamprosate, revealing that while both medications were well-tolerated, oxcarbazepine did not significantly prolong time to severe relapse compared to acamprosate .

Data Table: Comparison of Oxcarbazepine and Acamprosate in Alcohol Dependence

ParameterOxcarbazepine (OXC)Acamprosate (ACP)
Sample Size3030
Time to First Relapse (days)Not significantly differentNot significantly different
Adverse EffectsMinimalMinimal

Insights from Case Studies

Case studies have highlighted the potential benefits of oxcarbazepine for patients who are unable to tolerate traditional treatments for alcohol dependence. In one documented case, a patient experienced reduced cravings and improved mood stability while on oxcarbazepine therapy .

Mechanism of Action

The mechanism of action of oxcarbazepine alcohol sulfate is similar to that of oxcarbazepine. It primarily acts by blocking voltage-sensitive sodium channels, stabilizing hyper-excited neural membranes, and suppressing repetitive neuronal firing. This leads to the reduction of seizure activity. The presence of the sulfate group may enhance its solubility and bioavailability, potentially improving its therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    Oxcarbazepine: The parent compound, widely used as an anticonvulsant.

    Carbamazepine: A structurally related anticonvulsant with similar mechanisms of action.

    Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, another anticonvulsant.

Uniqueness

Oxcarbazepine alcohol sulfate is unique due to the presence of both alcohol and sulfate groups, which may confer distinct pharmacokinetic properties compared to its analogs. This uniqueness can potentially lead to improved solubility, bioavailability, and therapeutic efficacy.

Properties

CAS No.

773032-57-8

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) hydrogen sulfate

InChI

InChI=1S/C15H14N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-8,14H,9H2,(H2,16,18)(H,19,20,21)

InChI Key

DQCMJSSQBFEDHL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OS(=O)(=O)O

Origin of Product

United States

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